Stereochemical Uniqueness: Eight Possible Stereoisomers Require Defined (3R, D) Configuration
The 3-hydroxy-5-oxoproline scaffold contains two chiral centers (C2 and C3), yielding eight possible stereoisomers comprising four enantiomeric pairs [1]. (3R)-3-Hydroxy-5-oxo-D-proline represents exactly one of these eight stereochemical permutations—the combination of D-configuration at C2 and 3R hydroxylation at C3. Procurement of the L-enantiomer, the 3S diastereomer, or any 4-hydroxy regioisomer introduces a fundamentally different three-dimensional architecture that alters hydrogen-bonding geometry, conformational puckering of the pyrrolidine ring, and spatial presentation of the 5-oxo carbonyl. Enantioselective analytical methods are required to distinguish and quantify these stereoisomers in complex matrices, underscoring the non-interchangeability of stereoisomeric forms [1].
| Evidence Dimension | Number of possible stereoisomers in the 3-hydroxy-5-oxoproline scaffold |
|---|---|
| Target Compound Data | 1 specific stereoisomer: (3R)-3-hydroxy-5-oxo-D-proline |
| Comparator Or Baseline | 7 other stereoisomers: (3S)-3-hydroxy-5-oxo-L-proline, (3S)-3-hydroxy-5-oxo-D-proline, (3R)-3-hydroxy-5-oxo-L-proline, plus four corresponding 4-hydroxy regioisomers |
| Quantified Difference | 8 stereochemically distinct compounds within the scaffold class; target compound represents 12.5% (1/8) of total stereochemical space |
| Conditions | Two chiral centers at C2 and C3; stereochemical analysis requires enantioselective HPLC or chiral stationary phase methods |
Why This Matters
Procurement of the incorrect stereoisomer yields a different molecule with different biological recognition properties, rendering stereochemically defined experiments non-reproducible and potentially invalid.
- [1] OUCI. The presence of two chiral carbon atoms, 3-hydroxyproline and 4-hydroxyproline, results in eight stereoisomers (four pairs of enantiomers) whose quantitation in collagen hydrolysates requires enantioselective analytical methods. View Source
